4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Beschreibung
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a tetrahydroisoquinoline (THIQ) alkaloid derivative characterized by hydroxyl groups at positions 6 and 7 of the isoquinoline core and a 4-hydroxybenzyl ester moiety at position 1.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-12-3-1-10(2-4-12)9-23-17(22)16-13-8-15(21)14(20)7-11(13)5-6-18-16/h1-4,7-8,16,18-21H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMUAQHPBOFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972077 | |
| Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-94-1 | |
| Record name | Higenamine-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclization via Bischler–Napieralski Reaction
The THIQ scaffold is constructed using a Bischler–Napieralski reaction, which involves cyclodehydration of a β-phenethylamide derivative. Starting with 3,4-dihydroxyphenethylamine , the amine is protected as a phthalimide to prevent premature cyclization. Reaction with 3,4,5-trimethoxybenzoyl chloride forms the corresponding amide, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 80–100°C to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.
Example Conditions
Reduction to Tetrahydroisoquinoline
The dihydroisoquinoline intermediate is reduced to the tetrahydro form using catalytic hydrogenation (H₂, Pd/C) or sodium borohydride (NaBH₄) in methanol. Complete reduction is confirmed via NMR spectroscopy by the absence of olefinic protons.
Hydrogenation Conditions
Carboxylation at the 1-Position
Introducing the carboxylate group at position 1 is achieved via a glycidate intermediate. Sodium 3-(3,4-dimethoxyphenyl)glycidate reacts with the THIQ amine under acidic conditions (HCl/acetic acid) to form the 1-carboxylate derivative through a ring-opening mechanism.
Glycidate Coupling Conditions
Deprotection of Methoxy Groups
The 6,7-dimethoxy groups are hydrolyzed to hydroxyls using hydrobromic acid (HBr) in acetic acid. Controlled conditions (45–50°C, 4 hours) prevent over-hydrolysis of the carboxylate ester.
Deprotection Conditions
Esterification with 4-Hydroxybenzyl Alcohol
Activation of the Carboxylate
The 1-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM). This facilitates nucleophilic attack by the 4-hydroxybenzyl alcohol.
Activation Conditions
-
Reagents: IBCF (1.5 equiv), NMM (2.0 equiv), tetrahydrofuran (THF), 0°C, 30 minutes.
Ester Bond Formation
The activated carboxylate reacts with 4-hydroxybenzyl alcohol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Esterification Conditions
-
Reagents: 4-Hydroxybenzyl alcohol (1.2 equiv), DCM, 25°C, 12 hours.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 2H, C6/C7-OH), 5.12 (s, 2H, OCH₂C₆H₄), 4.30 (m, 1H, C1-H), 3.15–2.90 (m, 4H, C2/C3-H₂).
-
IR (KBr) : 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (aromatic C=C).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 70:30) confirms >98% purity. Retention time: 8.2 minutes.
Comparative Analysis of Synthetic Routes
Method A offers higher yields but requires stringent control during glycidate coupling. Method B, while lower-yielding, enables combinatorial diversification via solid-phase techniques.
Challenges and Optimization Opportunities
-
Regioselectivity in Carboxylation : Competing reactions at C3/C4 positions necessitate precise stoichiometry and temperature control.
-
Esterification Efficiency : Steric hindrance at C1 reduces coupling yields; microwave-assisted synthesis (60°C, 30 minutes) improves efficiency to 85%.
-
Oxidative Degradation : The 6,7-dihydroxy groups are prone to oxidation; adding ascorbic acid (0.1% w/v) to reaction mixtures enhances stability .
Wissenschaftliche Forschungsanwendungen
Structure
The compound has the following molecular formula: C17H17NO5, with a molecular weight of 317.32 g/mol. Its structure features a tetrahydroisoquinoline core, which is known for its pharmacological properties.
Physical Properties
- Molecular Weight: 317.32 g/mol
- Density: Not specified in the sources
- Melting Point: Not specified in the sources
Pharmacological Effects
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential as a therapeutic agent in various conditions:
- Asthma Treatment: A related compound demonstrated significant bronchodilator effects, showing a greater preventive effect against asthma paroxysms compared to traditional treatments like isoproterenol sulfate. The compound was administered via inhalation and showed rapid action with prolonged effects, indicating its potential for asthma management .
- Neuroprotective Properties: The compound may exhibit neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's. Studies have shown that similar compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating cognitive decline .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced biological activity. For example:
- Chemical Reactions: The synthesis typically involves the condensation of 3,4-dihydroxyphenethylamine with phenylglycidic acid derivatives under acidic conditions. This method has been optimized to produce compounds with desired pharmacological properties .
Biological Evaluation
The biological evaluation of this compound includes in vitro assays to assess its efficacy against specific targets such as acetylcholinesterase. For instance:
- Inhibition Studies: Compounds derived from similar structures have shown promising results in inhibiting acetylcholinesterase with IC50 values indicating strong activity. This suggests that the tetrahydroisoquinoline framework may be a viable scaffold for developing new inhibitors for Alzheimer's disease .
Case Study: Asthma Management
A clinical study highlighted the effectiveness of a derivative of this compound in managing asthma symptoms. Patients receiving the compound via inhalation reported significant relief from acute symptoms within minutes and sustained effects lasting several hours .
Research Findings: Neuroprotective Activity
Recent research focused on synthesizing derivatives of the compound to evaluate their neuroprotective effects. In vitro tests indicated that certain derivatives inhibited acetylcholinesterase activity effectively, supporting their potential use in treating Alzheimer's disease .
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, and cellular signaling. Detailed studies often reveal its binding affinities and the downstream effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally related THIQ derivatives, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Key Substituents
- Position 1 : The 4-hydroxybenzyl ester distinguishes the target compound from simpler alkyl or aryl substituents.
- Positions 6 and 7 : Dihydroxy groups contrast with methoxy or methyl substituents in other THIQs.
Physicochemical Implications
- Hydroxyl vs.
- Ester vs. Carboxylic Acid : The 4-hydroxybenzyl ester may prolong half-life compared to free carboxylic acids (e.g., 6,7-dimethoxy-1-carboxylic acid) but is prone to hydrolysis by esterases .
Biologische Aktivität
4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (abbreviated as 4-HB-DHTIQ) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-HB-DHTIQ, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-HB-DHTIQ can be described as follows:
- Molecular Formula : C17H19N1O5
- Molecular Weight : 315.34 g/mol
- IUPAC Name : 4-hydroxybenzyl (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)
| Property | Value |
|---|---|
| Molecular Formula | C17H19N1O5 |
| Molecular Weight | 315.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antioxidant Activity
Research indicates that 4-HB-DHTIQ exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
The antioxidant activity of 4-HB-DHTIQ is primarily attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Studies have shown that it increases the levels of superoxide dismutase (SOD) and catalase in vitro.
Neuroprotective Effects
4-HB-DHTIQ has been studied for its neuroprotective effects, particularly in models of neurodegeneration.
Case Study: Neuroprotection in Parkinson's Disease Models
A study conducted on a rodent model of Parkinson's disease demonstrated that administration of 4-HB-DHTIQ led to a significant reduction in neuroinflammation and neuronal apoptosis. The compound was shown to inhibit the activation of microglia and reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Summary of Neuroprotective Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vivo | Rodent model of Parkinson's | Reduced neuroinflammation and apoptosis |
| In Vitro | Neuronal cell cultures | Increased SOD and catalase activity |
Anti-inflammatory Properties
In addition to its antioxidant and neuroprotective effects, 4-HB-DHTIQ has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the NF-kB signaling pathway.
The compound inhibits the phosphorylation of IκBα, leading to reduced translocation of NF-kB to the nucleus and decreased expression of inflammatory mediators.
Anticancer Activity
Emerging research suggests that 4-HB-DHTIQ may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a recent study using human breast cancer cell lines, treatment with 4-HB-DHTIQ resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase-3 and PARP cleavage.
Table 3: Anticancer Activity Summary
| Cancer Type | Cell Line Used | Key Findings |
|---|---|---|
| Breast Cancer | MCF-7 | Induced apoptosis via caspase activation |
| Colon Cancer | HT-29 | Reduced cell viability in a dose-dependent manner |
Q & A
Q. What are the key considerations for designing a synthetic route for 4-hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate?
- Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step protocols. For example, a common approach includes:
Ring closure reactions using Pictet-Spengler or Bischler-Napieralski methodologies to form the tetrahydroisoquinoline core .
Protection of hydroxyl groups (e.g., benzyl or methoxy groups) to prevent side reactions during carboxylation .
Carboxylation via coupling agents (e.g., EDCI or DCC) to introduce the 1-carboxylate moiety .
Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (0–25°C for sensitive steps), and purification via HPLC or LC-MS to isolate enantiomers .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and hydroxyl/carboxylate positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with chiral columns to assess stereochemical purity, especially if diastereomers are formed during synthesis .
For example, unresolved peaks in HPLC may indicate residual solvents or byproducts requiring further column chromatography .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of hydroxyl groups .
- Keep at –20°C in dark conditions to avoid photodegradation .
- Monitor stability via periodic LC-MS analysis, especially if used in long-term biological assays .
Advanced Research Questions
Q. How can researchers resolve conflicting cytotoxicity data in studies involving this compound?
- Methodological Answer : Conflicting cytotoxicity results often arise from:
- Variability in cell lines (e.g., HepG2 vs. MCF-7 may show differential sensitivity) .
- Assay conditions (e.g., incubation time, serum concentration) affecting compound solubility .
To address this:
Standardize assays using IC50 values across multiple cell lines.
Include positive controls (e.g., doxorubicin) to validate assay reliability .
Perform metabolic stability tests to rule out rapid degradation in vitro .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Stereochemical challenges arise during ring closure and carboxylation. Solutions include:
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce enantioselectivity .
- X-ray crystallography of intermediates to confirm absolute configuration .
- Circular dichroism (CD) to correlate optical activity with stereochemistry .
For example, Bułyszko et al. achieved >95% enantiomeric excess using chiral HPLC after diastereoselective synthesis .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
